molecular formula C15H9Cl2NO4S3 B12182838 5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole

5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole

Cat. No.: B12182838
M. Wt: 434.3 g/mol
InChI Key: BUZDKCXTBRLIPI-UHFFFAOYSA-N
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Description

5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This step forms the core thiazole structure.

    Introduction of Sulfonyl Groups: The phenylsulfonyl and 4-chlorophenylsulfonyl groups can be introduced through sulfonylation reactions. This involves the reaction of the thiazole intermediate with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Chlorination: The final step involves the chlorination of the thiazole ring to introduce the chlorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atoms and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and chlorine atoms play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-(phenylsulfonyl)thiazole: Lacks the 4-chlorophenylsulfonyl group.

    4-((4-Chlorophenyl)sulfonyl)thiazole: Lacks both the phenylsulfonyl group and the chlorine atom at the 5-position.

Uniqueness

5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole is unique due to the presence of both sulfonyl groups and chlorine atoms, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C15H9Cl2NO4S3

Molecular Weight

434.3 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-chloro-4-(4-chlorophenyl)sulfonyl-1,3-thiazole

InChI

InChI=1S/C15H9Cl2NO4S3/c16-10-6-8-12(9-7-10)24(19,20)14-13(17)23-15(18-14)25(21,22)11-4-2-1-3-5-11/h1-9H

InChI Key

BUZDKCXTBRLIPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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